molecular formula C21H23N5O3S B12026580 N'-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 361165-23-3

N'-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B12026580
CAS No.: 361165-23-3
M. Wt: 425.5 g/mol
InChI Key: OMQHVKBOARHVEO-LPYMAVHISA-N
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Description

N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzylidene group, a triazole ring, and a thioacetohydrazide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects and drug development.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene and triazole moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dimethoxybenzylidene)-2-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
  • N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Uniqueness

N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is unique due to its specific substitution pattern on the triazole ring and the presence of both benzylidene and thioacetohydrazide groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

361165-23-3

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(15-8-6-5-7-9-15)24-25-21(26)30-14-19(27)23-22-13-16-10-11-17(28-2)12-18(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+

InChI Key

OMQHVKBOARHVEO-LPYMAVHISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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